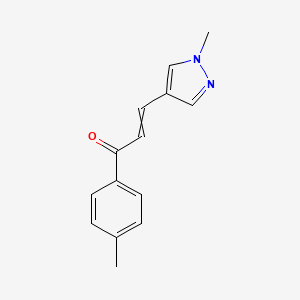

(2E)-1-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-1-(4-Methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-methylphenyl group (ring A) and a 1-methylpyrazol-4-yl moiety (ring B) in the (2E)-configuration. Its molecular formula is C₁₄H₁₄N₂O, with a molecular weight of 226.28 g/mol (CAS: 1003993-48-3) . The pyrazole ring substitution distinguishes it from classical chalcones, which typically feature phenyl or heteroaryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with p-tolylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Michael Addition Reactions

The α,β-unsaturated ketone moiety undergoes Michael additions with nucleophiles such as amines, thiols, and Grignard reagents:

Example reaction with methylamine :

Chalcone+CH3NH2→β-amino ketone adduct

-

Conditions : Room temperature, ethanol solvent.

-

Outcome : Formation of β-amino ketones with anti-inflammatory potential.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienes, forming six-membered cycloadducts.

Key features :

-

Dienophiles : Electron-deficient dienes (e.g., 1,3-butadiene derivatives).

-

Catalysts : Lewis acids (e.g., AlCl₃) enhance reaction rate.

-

Products : Functionalized pyran or cyclohexene derivatives.

Cross-Coupling Reactions

Styrylpyrazole derivatives undergo palladium- or copper-catalyzed cross-coupling reactions. For example:

Suzuki-Miyaura coupling with arylboronic acids :

Chalcone+Ar-B(OH)2Pd(PPh3)4Biaryl chalcone

Redox Reactions

The carbonyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

ChalconeNaBH41-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)propan-1-ol

-

Selectivity : Ketone reduction without affecting the pyrazole ring.

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s bioactivity stems from its electrophilic carbonyl interacting with biological nucleophiles (e.g., cysteine residues in enzymes).

| Target Enzyme | Interaction Mechanism | Biological Effect |

|---|---|---|

| Cyclooxygenase-2 | Competitive inhibition | Anti-inflammatory activity |

| Tyrosine kinase | Binding to ATP pocket | Anticancer potential |

Comparative Reactivity of Derivatives

Structural analogs exhibit varied reactivity based on substituents:

| Derivative | Key Modification | Reactivity Trend |

|---|---|---|

| 3-(1-Ethylpyrazol-4-yl) analog | Ethyl group at pyrazole | Increased steric hindrance |

| 4-Methoxyphenyl variant | Methoxy substituent | Enhanced electron density |

Advanced Functionalization

The compound serves as a precursor for synthesizing heterocycles:

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are often mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Structural and Substitutional Variations

Chalcones and their derivatives exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:

Key Structural Insights :

- Electronegativity and Activity : Electron-withdrawing groups (e.g., Br, F, I) at the para position of rings A and B correlate with lower IC₅₀ values, as seen in compound 2j (4.703 μM) . The target compound’s pyrazole ring (moderate electronegativity) may offer intermediate activity, though experimental validation is needed.

- Steric Effects : Bulky substituents (e.g., diphenylpyrazole in ) may hinder target binding, reducing potency compared to smaller groups like fluorine.

- Planarity and Dihedral Angles : In fluorophenyl chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one), dihedral angles between aromatic rings range from 7.14° to 56.26° , affecting molecular planarity and binding affinity . The target compound’s pyrazole substituent likely introduces torsional strain, altering its conformation.

Physicochemical Properties

Note: The target compound’s methyl and pyrazole groups may improve lipophilicity (LogP ~2–3), enhancing membrane permeability compared to polar analogs like compound 2n (IC₅₀: 25.07 μM) .

Biological Activity

(2E)-1-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one, commonly referred to as a styrylpyrazole derivative, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H14N2O and features a unique structure that combines a propenone moiety with pyrazole and phenyl groups. Its systematic name is (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one, and it is recognized for its potential in medicinal chemistry.

Pharmacological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Studies indicate that derivatives of pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have shown up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Notably, certain pyrazole derivatives displayed potent activity against Mycobacterium tuberculosis and other pathogenic bacteria .

- Anticancer Potential : There is growing evidence of the anticancer properties of pyrazole derivatives. The compound's structure allows it to interact with cellular pathways involved in cancer progression, making it a candidate for further exploration in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation. For example, it can interact with cyclooxygenase enzymes, leading to decreased production of inflammatory mediators .

- Receptor Modulation : It may also act on various receptors involved in pain and inflammation signaling pathways, thereby modulating their activity and providing therapeutic benefits .

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2E)-1-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 4-methylacetophenone) reacts with a substituted aldehyde (e.g., 1-methylpyrazole-4-carbaldehyde) under basic conditions (e.g., NaOH or KOH in ethanol/water mixtures). Refluxing at 60–80°C for 6–12 hours ensures high yield. Catalytic acid (e.g., HCl) may enhance enol formation. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How should spectroscopic data (FT-IR, NMR) be interpreted to confirm the structure of this compound?

- Methodology :

- FT-IR : Look for characteristic peaks: C=O stretch (~1680 cm⁻¹), C=C (enone, ~1600 cm⁻¹), and aromatic C-H stretches (~3000–3100 cm⁻¹).

- NMR : In 1H NMR, the enone protons (CH=CH) appear as doublets at δ 6.5–7.5 ppm with coupling constants J≈15–16Hz (indicative of trans configuration). The methyl groups on the phenyl and pyrazole rings resonate at δ 2.3–2.5 ppm. 13C NMR should show the ketone carbonyl at δ 190–200 ppm .

Q. What solvent systems are effective for crystallizing this compound for X-ray diffraction studies?

- Methodology : Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane or ethanol/water) at 4°C promotes single-crystal growth. Evidence from analogous chalcone derivatives suggests that polar aprotic solvents (e.g., DMF) may induce twinning, necessitating iterative refinement in SHELXL .

Advanced Research Questions

Q. How can contradictions between experimental XRD data and computational (DFT) bond-length predictions be resolved?

- Methodology : Discrepancies often arise from crystal packing effects (e.g., π-π stacking) not modeled in gas-phase DFT. Use hybrid functionals (e.g., B3LYP) with dispersion corrections (e.g., D3BJ) to account for van der Waals interactions. Compare Hirshfeld surfaces (via CrystalExplorer) to identify intermolecular forces affecting bond lengths .

Q. What strategies are effective for analyzing non-covalent interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice?

- Methodology : Generate Hirshfeld surfaces to quantify interaction contributions. For π-π stacking, measure centroid distances (3.3–3.8 Å) and dihedral angles (<10°). Use Mercury software to visualize packing diagrams. Refine weak hydrogen bonds (C-H···O/N) with restraints in SHELXL to avoid overparameterization .

Q. How should antimicrobial activity assays be designed to evaluate this compound’s efficacy?

- Methodology :

- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive (ciprofloxacin) and negative (DMSO) controls.

- Mechanistic Studies : Perform time-kill assays and synergism tests with β-lactams. Molecular docking (AutoDock Vina) against bacterial enzyme targets (e.g., DNA gyrase) can rationalize activity .

Q. What challenges arise in refining twinned or low-resolution crystal structures of this compound?

- Methodology : For twinned data, use the HKLF5 format in SHELXL with a BASF parameter to model twin domains. For low-resolution data (>1.0 Å), apply restraints (DFIX, SIMU) to bond lengths/angles based on DFT-optimized geometries. Validate refinement with Rfree and electron density maps (e.g., omit maps in Olex2) .

Q. How can pharmacophore modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Feature Mapping : Identify essential moieties (e.g., enone for Michael addition, pyrazole for H-bonding) using PharmaGist or MOE.

- QSAR : Develop a model correlating substituent electronic parameters (Hammett σ) with bioactivity. Synthesize derivatives with electron-withdrawing groups (e.g., -NO2) on the phenyl ring to test predictions .

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |

InChI |

InChI=1S/C14H14N2O/c1-11-3-6-13(7-4-11)14(17)8-5-12-9-15-16(2)10-12/h3-10H,1-2H3 |

InChI Key |

WWGUUDGKKDWVGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.